molecular formula C14H12N2O2S2 B5524422 2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine

2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine

Cat. No. B5524422
M. Wt: 304.4 g/mol
InChI Key: GHDWATLKCSGCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic thiophene and pyrimidine precursors. For instance, the synthesis of pyrimidine derivatives can involve reactions such as condensation, alkylation, and cyclization, providing a pathway that may be analogous to or provide insights into the synthesis of the compound (Uchida et al., 1998).

Molecular Structure Analysis

The molecular structure of "2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine" likely features significant interactions between the benzothiophene and pyrimidine units. Crystallographic studies, akin to those conducted on similar compounds, provide invaluable data on the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Ji, 2006).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, such as the thioether linkage between the benzothiophene and pyrimidine rings. This linkage may undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, affecting the compound's chemical properties and its potential utility in synthetic chemistry. Studies on similar compounds provide insights into these reactions and their mechanisms (Elmuradov et al., 2011).

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds with a benzothiophene moiety have been explored for their potential as aldose reductase inhibitors, a key target for managing complications of diabetes. For example, a study on substituted 2,4-dioxo-thienopyrimidin-1-acetic acids demonstrated significant in vitro aldose reductase inhibitory activity, suggesting a potential route for therapeutic application in diabetic complications (K. Ogawva et al., 1993).

Antitumor Activity

Derivatives of pyrimidine, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown significant activity against certain types of cancer, indicating their potential as antitumor agents (E. Grivsky et al., 1980).

Anti-HIV-1 Activity

Pyrimidine derivatives have also been studied for their anti-HIV properties. New derivatives were synthesized and demonstrated virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, showcasing a potential pathway for developing new antiviral drugs (M. Novikov et al., 2004).

Antimicrobial and Antifungal Activities

The synthesis of new pyrimidine derivatives has led to compounds with significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For instance, certain newly synthesized pyrimidine derivatives exhibited promising activities against Gram-positive and Gram-negative bacteria as well as pathogenic fungi (Z. Khan et al., 2015).

Antioxidant Properties

Research into the pharmacological properties of pyrimidine derivatives includes their potential antioxidant activity. Compounds synthesized in this class have been evaluated for their ability to scavenge free radicals, indicating a role in mitigating oxidative stress-related diseases (Ashok Kumar et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s used as a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on improving its efficacy and safety profile .

properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-9-7-10(2)16-14(15-9)19-12-8-20(17,18)13-6-4-3-5-11(12)13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDWATLKCSGCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CS(=O)(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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